7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 66819-11-2
VCID: VC16108289
InChI: InChI=1S/C17H11N3O3/c21-12-6-7-13-15(8-12)23-9-14(16(13)22)17-19-18-10-20(17)11-4-2-1-3-5-11/h1-10,21H
SMILES:
Molecular Formula: C17H11N3O3
Molecular Weight: 305.29 g/mol

7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one

CAS No.: 66819-11-2

Cat. No.: VC16108289

Molecular Formula: C17H11N3O3

Molecular Weight: 305.29 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one - 66819-11-2

Specification

CAS No. 66819-11-2
Molecular Formula C17H11N3O3
Molecular Weight 305.29 g/mol
IUPAC Name 7-hydroxy-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-4-one
Standard InChI InChI=1S/C17H11N3O3/c21-12-6-7-13-15(8-12)23-9-14(16(13)22)17-19-18-10-20(17)11-4-2-1-3-5-11/h1-10,21H
Standard InChI Key CEKWPUCPGQSQGH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C=NN=C2C3=COC4=C(C3=O)C=CC(=C4)O

Introduction

7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids, specifically chromenone derivatives. It features a chromone backbone, characterized by a benzopyran structure, with a hydroxyl group at the 7-position and a 4-phenyl-1,2,4-triazole moiety at the 3-position. This unique structural arrangement contributes to its potential biological activities and applications in pharmaceuticals and agrochemicals.

Synthesis of 7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one

The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific synthesis pathways for this exact compound are not detailed in the available literature, similar compounds are often synthesized using click chemistry approaches or through the reaction of appropriate precursors with triazole-forming reagents.

Other Biological Activities

Chromenone derivatives and triazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects . The presence of a triazole ring in these compounds often enhances their biological activity and broadens their application scope in medicinal chemistry.

Comparison with Similar Compounds

Compound NameStructureNotable ActivityUniqueness
7-HydroxyflavoneChromone backbone without triazoleAntioxidantLacks triazole moiety
6-Ethyl-7-hydroxychromoneEthyl substitution instead of phenyltriazoleAntimicrobialEthyl substitution
5-HydroxyisoflavoneIsoflavonoid structureAnticancerIsoflavonoid structure
7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-oneChromone backbone with 4-phenyl-1,2,4-triazole moietyPotential anticancer and other biological activitiesPresence of triazole ring

Potential Applications

Given its structural features and potential biological activities, 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one could have applications in pharmaceuticals, particularly in the development of anticancer drugs or compounds with anti-inflammatory and antimicrobial properties. Further research is needed to fully explore its therapeutic potential.

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